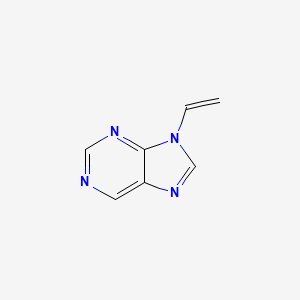
9-Vinyl-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Vinyl-9H-purine is a synthetic polymer derived from the monomer 9-vinylpurine. This compound is part of a broader class of polymers that incorporate nucleic acid bases into their structure, making them valuable for various scientific and industrial applications. The incorporation of purine bases into the polymer backbone imparts unique properties that are useful in fields such as biochemistry, materials science, and medicine.
準備方法
9-Vinyl-9H-purine is typically synthesized through free-radical polymerization of the corresponding monomer, 9-vinylpurine . The polymerization process can be carried out in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and water, which result in a water-soluble polymer . Industrial production methods may involve large-scale polymerization reactors where reaction conditions such as temperature, pressure, and initiator concentration are carefully controlled to achieve the desired polymer properties.
化学反応の分析
9-Vinyl-9H-purine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the electronic properties of the polymer, making it useful for electronic applications.
Substitution Reactions: Common reagents for substitution reactions include halogens and alkylating agents.
Crosslinking: Crosslinking agents can be used to form networks of poly(9-vinylpurine), improving its mechanical strength and thermal stability.
科学的研究の応用
9-Vinyl-9H-purine has a wide range of scientific research applications:
作用機序
The mechanism of action of poly(9-vinylpurine) involves its interaction with various molecular targets. For example, it can interact with enzymes involved in nucleic acid processing, such as reverse transcriptase . These interactions can be modulated by the presence of other molecules, such as proteins, which can either enhance or inhibit the polymer’s activity . The specific pathways involved depend on the particular application and the molecular environment in which the polymer is used.
類似化合物との比較
9-Vinyl-9H-purine can be compared to other polymers that incorporate nucleic acid bases, such as:
Poly(9-vinyladenine): Similar to poly(9-vinylpurine), this polymer incorporates adenine bases and has similar solubility and reactivity properties.
Poly(1-vinyluracil): This polymer incorporates uracil bases and interacts with nucleic acids in a manner similar to poly(9-vinylpurine).
Poly(vinyl alcohol) derivatives: These polymers can be functionalized with various nucleic acid bases to achieve specific properties.
This compound is unique in its specific incorporation of purine bases, which imparts distinct electronic and biochemical properties that are not found in polymers with other nucleic acid bases.
特性
CAS番号 |
66990-12-3 |
|---|---|
分子式 |
C7H6N4 |
分子量 |
146.15 g/mol |
IUPAC名 |
9-ethenylpurine |
InChI |
InChI=1S/C7H6N4/c1-2-11-5-10-6-3-8-4-9-7(6)11/h2-5H,1H2 |
InChIキー |
FEXQRPUJLWGPBP-UHFFFAOYSA-N |
SMILES |
C=CN1C=NC2=CN=CN=C21 |
正規SMILES |
C=CN1C=NC2=CN=CN=C21 |
同義語 |
poly(9-vinylpurine) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















